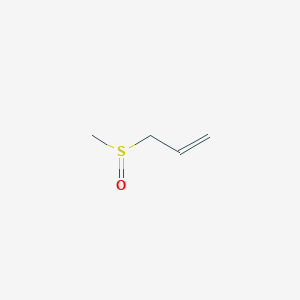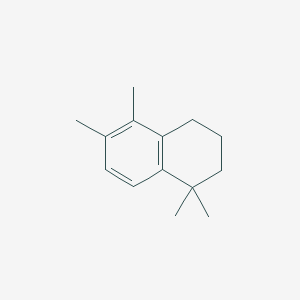
Clorhidrato de cinolina
Descripción general
Descripción
Cinnoline hydrochloride is a derivative of cinnoline, which is a bicyclic heterocycle known as 1,2-diazanaphthalene. Cinnoline and its derivatives have garnered interest due to their wide range of pharmacological activities, including antibacterial, antifungal, antimalarial, anti-inflammatory, analgesic, anxiolytic, and antitumor properties . The cinnoline nucleus serves as a crucial structural subunit in many compounds with significant pharmaceutical potential, some of which are currently under clinical evaluation .
Synthesis Analysis
The synthesis of cinnoline derivatives has been explored through various methods. One approach involves the reaction of acidic reagents with 1:2-cyclohexadionemonophenylhydrazones, leading to an interesting synthesis pathway for cinnoline derivatives . Another method includes a catalyst-free cascade annulation of enaminones and aryl diazonium tetrafluoroborates, which efficiently produces cinnolines with a broad diversity in substructure . Additionally, a novel synthesis route has been established using Cu-catalyzed intramolecular N-arylation of hydrazines and hydrazones derived from 3-haloaryl-3-hydroxy-2-diazopropanoates . Furthermore, Rh(III)-catalyzed redox-neutral annulation of azo and diazo compounds has been reported, providing a direct synthesis of cinnolines under mild conditions10.
Molecular Structure Analysis
The molecular structure of cinnoline has been studied to understand its photophysical properties. Quantum chemical investigations have revealed that the triplet formation in cinnoline is an El-Sayed forbidden process in hydrocarbon solutions at low temperatures. However, at higher temperatures and in hydroxylic solutions, an El-Sayed allowed channel opens up, increasing the intersystem crossing rate . The electronic structure of the lowest triplet state of cinnoline in the gas phase has mainly nπ* character with additional contributions from ππ* configurations .
Chemical Reactions Analysis
Cinnoline derivatives undergo various chemical reactions that lead to the formation of different products. For instance, cleavage of ortho-(dodeca-1,3-diynyl)triazenes in HCl or HBr medium followed by cyclization of the resulting diazonium salts affords 3-alkynyl-4-bromo(chloro)cinnolines. The presence of a methoxycarbonyl group can promote hydrolysis, resulting in by-products such as furo[3,2-c]cinnoline and cinnolinone .
Physical and Chemical Properties Analysis
The physical and chemical properties of cinnoline derivatives are influenced by their molecular structure and the environment. For example, the triplet quantum yield of cinnoline upon photoexcitation is strongly dependent on temperature and solvent environment . The anti-inflammatory activity of cinnoline derivatives has been observed, with specific compounds like p-chlorobenzoyl and p-nitrobenzoyl cinnolines showing attractive anti-inflammatory properties in vitro . Additionally, UV spectra analysis has indicated that 4-oxo-3-carboxylates predominantly exist not as 4-hydroxycinnoline (enol form) but as cinnolone (keto form) .
Aplicaciones Científicas De Investigación
Importancia Farmacológica
La cinolina, junto con otros compuestos N-heterocíclicos como las quinoxalinas y las quinazolinas, son agentes farmacológicos significativos . Tienen una amplia gama de propiedades biológicas y se utilizan como intermediarios sintéticos, posibles candidatos a fármacos y sondas químicas . Son partes esenciales para tratar enfermedades infecciosas .
Aplicaciones Anticancerígenas
Los compuestos de la serie de cinolina han mostrado potencial como agentes anticancerígenos . Esto los convierte en un área prometedora de investigación para desarrollar nuevos agentes terapéuticos.
Propiedades Fungicidas y Bactericidas
Los derivados de cinolina han demostrado propiedades fungicidas y bactericidas . Esto sugiere su posible uso en el desarrollo de nuevos agentes antimicrobianos.
Características Antitrombocíticas
Los compuestos de cinolina han mostrado características antitrombocíticas , lo que indica su posible uso en el tratamiento de trastornos de la coagulación sanguínea.
Actividad Antituberculosa
Los compuestos de cinolina también han mostrado actividad antituberculosa , lo que sugiere su posible uso en el tratamiento de la tuberculosis.
Actividad Anestésica y Sedante
Los derivados de cinolina han demostrado actividad anestésica y sedante , lo que indica su posible uso en el desarrollo de nuevos anestésicos y sedantes.
Uso en Agroquímicos
Los derivados de cinolinas también se utilizan como agroquímicos . Esto sugiere su posible uso en el desarrollo de nuevos pesticidas y herbicidas.
Características Físicas
Los compuestos que contienen un fragmento de cinolina exhiben una serie de características físicas interesantes. Por ejemplo, se detectó luminiscencia en las pirrolo[1,2-b]cinolinas, donde el rendimiento cuántico relativo ascendió al 90%
Mecanismo De Acción
Target of Action
Cinnoline hydrochloride, like other cinnoline derivatives, is known to interact with a variety of molecular targets. These include receptors such as GABA A, CSF-1R, H3R, and enzymes such as cyclooxygenase-2, topoisomerases, phosphodiesterase, human neutrophil elastase, and Bruton’s tyrosine kinase . These targets play crucial roles in various biological processes and diseases, making cinnoline hydrochloride a compound of significant pharmacological interest .
Mode of Action
It is known that the compound interacts with its targets, leading to changes in their function . This interaction can result in a range of effects, from inhibition or activation of enzymatic activity to modulation of receptor signaling .
Biochemical Pathways
Given the wide array of targets, it is likely that multiple pathways are affected, leading to downstream effects that contribute to the compound’s overall pharmacological profile .
Pharmacokinetics
The pharmacokinetic properties of cinnoline hydrochloride, including its absorption, distribution, metabolism, and excretion (ADME), are crucial for understanding its bioavailability and overall therapeutic potential
Result of Action
The molecular and cellular effects of cinnoline hydrochloride’s action are likely to be diverse, given the range of targets it interacts with . These effects could include changes in cellular signaling, modulation of enzymatic activity, and alterations in cellular function . The specific effects would depend on the context, including the specific target and cell type involved .
Direcciones Futuras
Cinnoline and its derivatives have been recognized for their diverse biological and industrial potency . They exhibit a broad spectrum of pharmacological activities such as antibacterial, antifungal, antimalarial, anti-inflammatory, analgesic, anxiolytic, and antitumor activities . The development of cinnoline-based molecules constitutes a significant contribution to the identification of lead compounds with optimized pharmacodynamic and pharmacokinetic properties . Future research may focus on designing innovative cinnoline, quinoxalines, and quinazolines derivatives, exploring promising methods to access these moieties, examining their different properties, and potential applications .
Propiedades
IUPAC Name |
cinnoline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2.ClH/c1-2-4-8-7(3-1)5-6-9-10-8;/h1-6H;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQBSTRWZKVHRHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN=N2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70583552 | |
| Record name | Cinnoline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70583552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5949-24-6 | |
| Record name | Cinnoline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70583552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



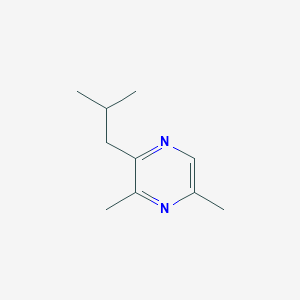
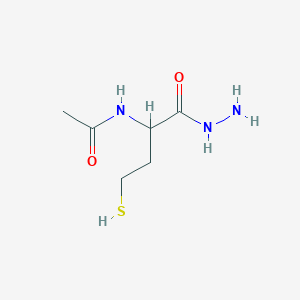
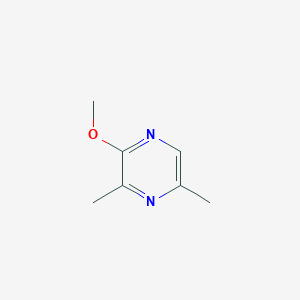
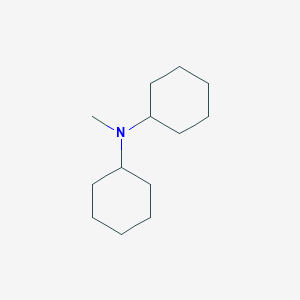
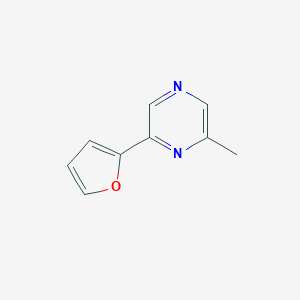


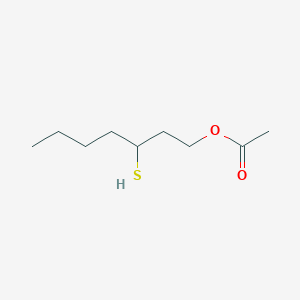
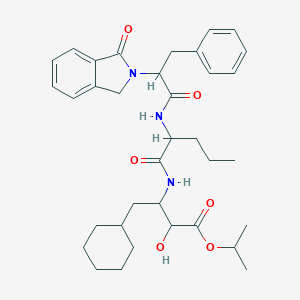
![(1R,11R)-6-Hydroxy-11-prop-1-en-2-yl-2-oxatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-3-one](/img/structure/B149218.png)

